Benzyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)carbamate
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Overview
Description
Benzyl N-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-4-yl)carbamate is a chemical compound that belongs to the class of boronic acid derivatives. This compound is known for its unique structure, which includes a benzoxaborole moiety. Benzoxaboroles are a class of boron-containing heterocycles that have gained significant attention due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-4-yl)carbamate typically involves the reaction of benzyl carbamate with a benzoxaborole derivative. One common method involves the use of 4-bromo-3-(hydroxymethyl)phenoxybenzonitrile as a starting material, which undergoes a series of reactions including bromination, hydroxylation, and cyclization to form the benzoxaborole ring . The final step involves the coupling of the benzoxaborole derivative with benzyl carbamate under basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of benzyl N-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-4-yl)carbamate can be achieved through a scalable one-pot synthesis. This method involves the use of readily available starting materials and efficient reaction conditions to produce the compound in high yield and purity . The process is designed to be suitable for large-scale manufacturing, ensuring consistency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the benzoxaborole ring can be oxidized to form a ketone or aldehyde derivative.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of benzoxaborole ketone or aldehyde derivatives.
Reduction: Formation of dihydrobenzoxaborole derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl N-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-4-yl)carbamate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of benzyl N-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoxaborole moiety is known to form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity . This interaction can disrupt key metabolic pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Crisaborole: A non-steroidal topical anti-inflammatory phosphodiesterase-4 inhibitor used for the treatment of atopic dermatitis.
Tavaborole: An antifungal agent used for the treatment of onychomycosis.
Boronic Acid Derivatives: A class of compounds known for their enzyme inhibitory properties and therapeutic potential.
Uniqueness
Benzyl N-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-4-yl)carbamate is unique due to its specific structure, which combines the properties of benzoxaborole and carbamate moieties. This combination enhances its biological activity and broadens its range of applications compared to other similar compounds .
Properties
Molecular Formula |
C15H14BNO4 |
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Molecular Weight |
283.09 g/mol |
IUPAC Name |
benzyl N-(1-hydroxy-3H-2,1-benzoxaborol-4-yl)carbamate |
InChI |
InChI=1S/C15H14BNO4/c18-15(20-9-11-5-2-1-3-6-11)17-14-8-4-7-13-12(14)10-21-16(13)19/h1-8,19H,9-10H2,(H,17,18) |
InChI Key |
IXVXWCYRDZOPKZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C(=CC=C2)NC(=O)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
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